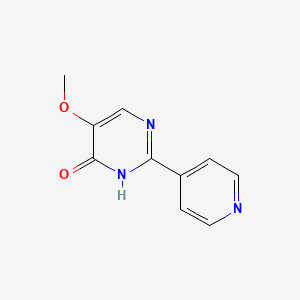

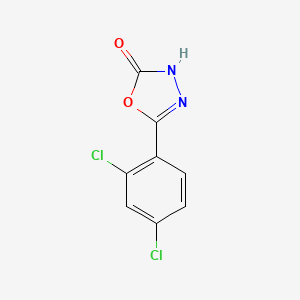

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol

Vue d'ensemble

Description

The compound “5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol” is a chemical compound, but there is limited information available about it. It seems to be related to the compound “5-(2,4-Dichlorophenyl)furfural” which has a molecular formula of C11H6Cl2O2 and a molecular weight of 241.07 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol” are not directly available. The related compound “5-(2,4-Dichlorophenyl)furfural” is a solid and has a molecular weight of 241.07 g/mol .Applications De Recherche Scientifique

Fungicidal Properties

A significant application of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol derivatives is in the field of agriculture, particularly as fungicidal agents. Research indicates that certain derivatives of this compound have shown notable fungitoxic properties against organisms like Curvularia verruciformis and Alternaria tenuis (Goswami, Kataky, Baruah, & Nath, 1984). Another study confirmed these findings, highlighting the antifungal activity of some new aroyl hydrazones and 2,5‐disubstituted‐1,3,4‐oxadiazoles against similar fungal strains (Dutta, Goswami, & Kataky, 1986).

Anti-inflammatory and Anti-thrombotic Activities

The derivatives of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol have been evaluated for their potential anti-inflammatory properties. Several studies have demonstrated that these compounds can provide protection against carrageenan-induced edema in rat paw models, suggesting significant anti-inflammatory effects (Koksal et al., 2008); (Koksal, Yarim, Erdal, & Bozkurt, 2013). Furthermore, these compounds also showed a significant role in enhancing clotting time in rats, indicating potential anti-thrombotic effects (Basra et al., 2019).

Antioxidant Properties

The antioxidant potential of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol and its derivatives has been explored in various studies. These compounds have shown significant radical scavenging ability and may induce endogenous defense systems, suggesting their potential as antioxidants (Shehzadi et al., 2018).

Applications in Organic Electronics

Another fascinating application of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol derivatives is in the field of organic electronics. These compounds have been used in organic light-emitting diodes (OLEDs) due to their favorable electron transport properties. They exhibit delayed luminescence, which is crucial for efficient OLED performance (Cooper et al., 2022).

Antimicrobial Activity

Additionally, derivatives of this compound haveshown promising results in antimicrobial studies. They have been tested for their antibacterial activity against various strains of Gram-positive and Gram-negative bacteria, as well as for antifungal activity, indicating their potential as antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Environmental Degradation Studies

Research also includes environmental aspects, particularly the degradation of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol derivatives in soils. This is crucial for understanding the environmental impact and safety of using these compounds in various applications, such as agriculture. Studies have focused on factors affecting their degradation in soil environments (An-xian, 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as dichloro-substituted aminochalcones, have been studied for their antitrypanosomiasis activity . These compounds interact with protein targets of the evolutionary cycle of T. cruzi, including Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .

Mode of Action

Similar compounds like dichloro-substituted aminochalcones act on the active site of the cyp51 receptor, establishing a stable complex with the target . This interaction involves hydrogen bonds and shows a high degree of occupation .

Biochemical Pathways

For instance, 2,4-D is a synthetic auxin that induces uncontrolled growth and eventually death in susceptible plants .

Pharmacokinetics

A similar compound, a synthetic dichloro-substituted aminochalcone, was found to present an alignment between permeability and hepatic clearance, although it presents low metabolic stability .

Result of Action

Similar compounds like dichloro-substituted aminochalcones have shown effectiveness against trypomastigotes .

Action Environment

For instance, the bioavailability and effectiveness of pesticides can be influenced by factors such as soil composition, temperature, and pH .

Propriétés

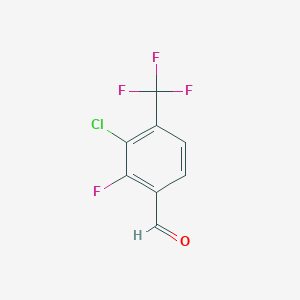

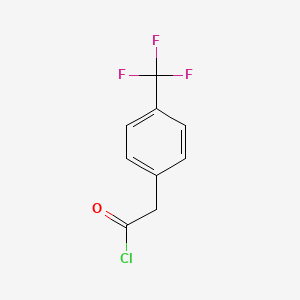

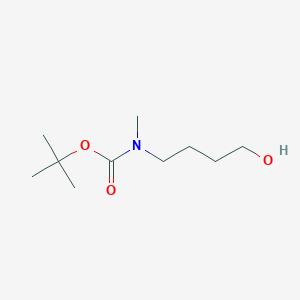

IUPAC Name |

5-(2,4-dichlorophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-4-1-2-5(6(10)3-4)7-11-12-8(13)14-7/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTDMWXZZFKFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565118 | |

| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol | |

CAS RN |

23767-45-5 | |

| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)

![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)